molecular formula C14H16N2OS B11195682 4-(2-methyl-1,3-thiazol-4-yl)-N-propylbenzamide

4-(2-methyl-1,3-thiazol-4-yl)-N-propylbenzamide

Cat. No.: B11195682
M. Wt: 260.36 g/mol
InChI Key: HJFVVNPBPUNVBX-UHFFFAOYSA-N
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Description

4-(2-methyl-1,3-thiazol-4-yl)-N-propylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 4-(2-methyl-1,3-thiazol-4-yl)-N-propylbenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common synthetic route includes the reaction of 2-methyl-1,3-thiazole with propylamine and benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

4-(2-methyl-1,3-thiazol-4-yl)-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Scientific Research Applications

4-(2-methyl-1,3-thiazol-4-yl)-N-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methyl-1,3-thiazol-4-yl)-N-propylbenzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Similar compounds to 4-(2-methyl-1,3-thiazol-4-yl)-N-propylbenzamide include other thiazole derivatives such as:

What sets this compound apart is its unique combination of the thiazole ring with the benzamide group, which imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)-N-propylbenzamide

InChI

InChI=1S/C14H16N2OS/c1-3-8-15-14(17)12-6-4-11(5-7-12)13-9-18-10(2)16-13/h4-7,9H,3,8H2,1-2H3,(H,15,17)

InChI Key

HJFVVNPBPUNVBX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)C2=CSC(=N2)C

Origin of Product

United States

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